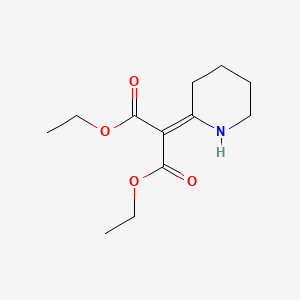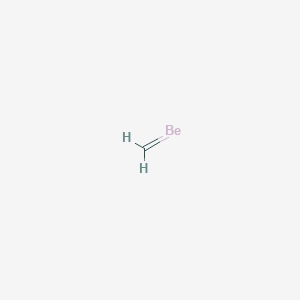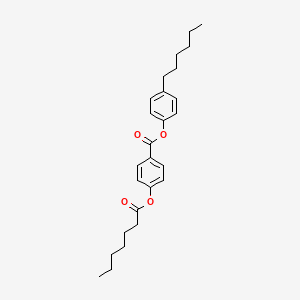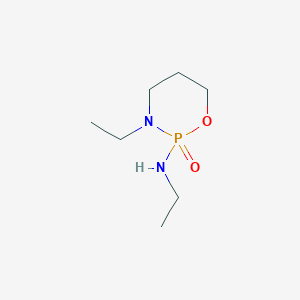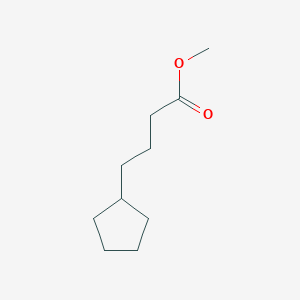
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate is an organic compound with the molecular formula C11H14O6 It is a derivative of oxolane, featuring a 4-methylidene group and two ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of diethyl oxalate with appropriate reagents under controlled conditions. The synthesis typically involves:
Starting Materials: Diethyl oxalate and a suitable aldehyde or ketone.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide, at a temperature range of 50-70°C.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylic acid.
Reduction: Formation of diethyl 4-methylidene-5-hydroxyoxolane-3,3-dicarboxylate.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: Act as an inhibitor for certain enzymes by binding to their active sites.
Modulate Pathways: Influence biochemical pathways by altering the activity of key proteins.
Interact with Receptors: Bind to cellular receptors, leading to changes in cell signaling and function.
Comparaison Avec Des Composés Similaires
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate can be compared with similar compounds such as:
Diethyl 4-methylidene-5-oxotetrahydrofuran-3,3-dicarboxylate: Similar structure but with a tetrahydrofuran ring.
Diethyl 4-methylidene-5-oxo-2,3-dihydrofuran-3,3-dicarboxylate: Differing in the degree of hydrogenation of the furan ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
56643-56-2 |
|---|---|
Formule moléculaire |
C11H14O6 |
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-4-15-9(13)11(10(14)16-5-2)6-17-8(12)7(11)3/h3-6H2,1-2H3 |
Clé InChI |
DWTRUJZBUANZGW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(COC(=O)C1=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


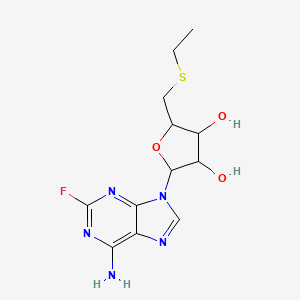
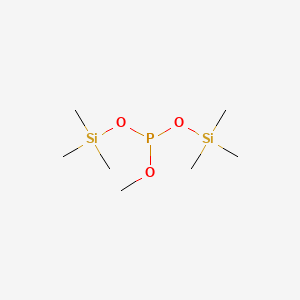
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
